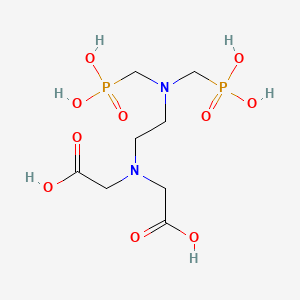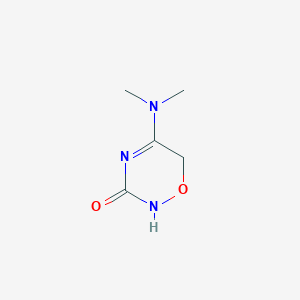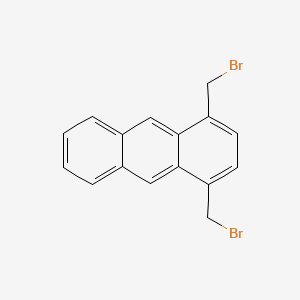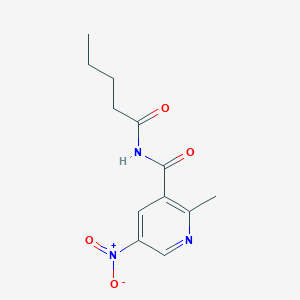![molecular formula C15H19Br2NO2 B14611805 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 58707-04-3](/img/structure/B14611805.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H18Br2N2 This compound is characterized by the presence of two bromine atoms, a cyclohexylmethyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid typically involves multiple steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Aminomethylation: The brominated benzoic acid is then subjected to aminomethylation. This involves the reaction with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydroxide (NaOH), to introduce the cyclohexylmethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-{[(methyl)amino]methyl}benzoic acid: Similar structure but lacks the cyclohexyl group.
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid: Chlorine atoms replace bromine atoms.
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline: Aniline group instead of benzoic acid.
Uniqueness
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group
Properties
CAS No. |
58707-04-3 |
|---|---|
Molecular Formula |
C15H19Br2NO2 |
Molecular Weight |
405.12 g/mol |
IUPAC Name |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H19Br2NO2/c16-12-6-11(14(15(19)20)13(17)7-12)9-18-8-10-4-2-1-3-5-10/h6-7,10,18H,1-5,8-9H2,(H,19,20) |
InChI Key |
MDHAHSVDRAOSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



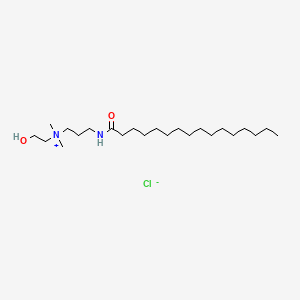
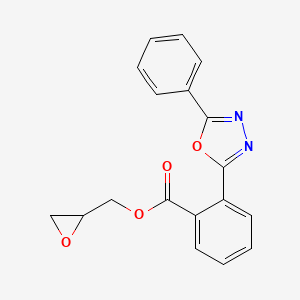
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
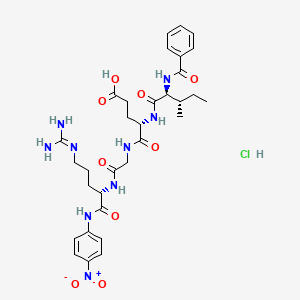
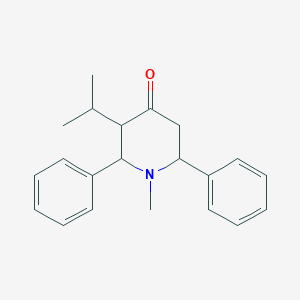

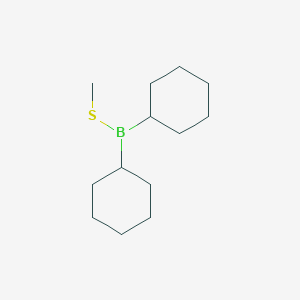

![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
